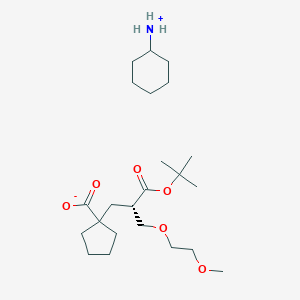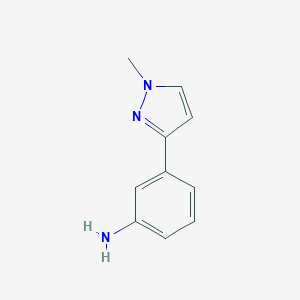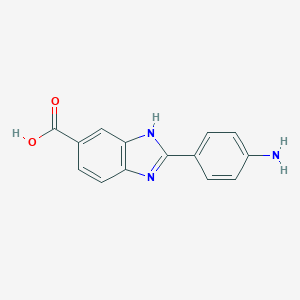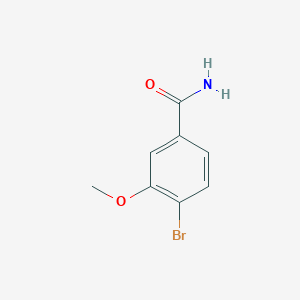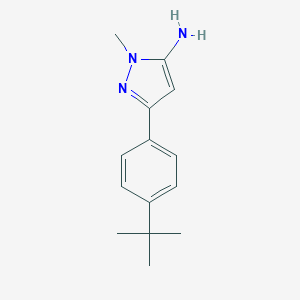
3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C14H19N3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Synthetic Applications
Pyrazoline derivatives are known for their versatile applications in heterocyclic chemistry, acting as a privileged scaffold for synthesizing a wide array of heterocyclic compounds. For instance, the reactivity of pyrazoline derivatives has been leveraged in the synthesis of heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, and others due to their ability to undergo various chemical transformations under mild conditions (Gomaa & Ali, 2020). This underscores the potential of "3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine" in serving as a building block for creating diverse heterocyclic frameworks, potentially leading to the discovery of novel compounds with significant biological or material science applications.
Anticancer Research
The synthesis and modification of pyrazoline derivatives to develop new anticancer agents highlight the significance of such compounds in medicinal chemistry. Recent updates have shown that various synthetic strategies for pyrazoline derivatives have been explored to exhibit profound biological effects, particularly in anticancer activity (Ray et al., 2022). The exploration of "this compound" in similar contexts could lead to the identification of novel therapeutic agents, given its structural resemblance to pyrazoline derivatives.
Catalysis and Material Science
In the realm of catalysis and material science, compounds structurally related to "this compound" have found applications in the synthesis of complex heterocyclic frameworks. For example, the use of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds demonstrates the role of such compounds in facilitating the development of new materials and catalysts with broad applications in pharmaceutical and industrial chemistry (Parmar, Vala, & Patel, 2023). This suggests potential research pathways for utilizing "this compound" in developing novel catalytic systems or materials with enhanced performance and selectivity.
Environmental Applications
The study of synthetic phenolic antioxidants provides an interesting angle on environmental science, particularly in the context of removing persistent pollutants. Although not directly related, the structural features of phenolic compounds suggest that derivatives like "this compound" could be explored for their potential utility in environmental remediation, especially in the adsorption and removal of pollutants from water and soil (Liu & Mabury, 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-tert-butylphenyl)-2-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-14(2,3)11-7-5-10(6-8-11)12-9-13(15)17(4)16-12/h5-9H,15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLSIEYNHCORPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN(C(=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370660 |
Source


|
| Record name | 3-(4-tert-Butylphenyl)-1-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-47-0 |
Source


|
| Record name | 3-(4-tert-Butylphenyl)-1-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


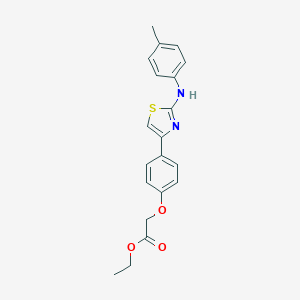

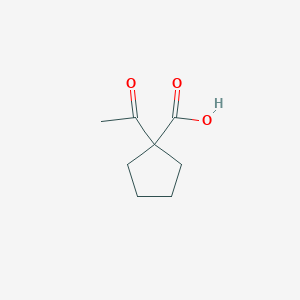
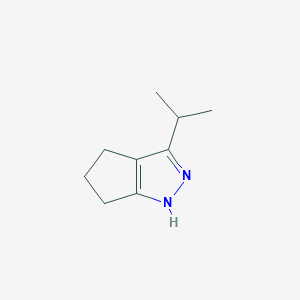
![4-([2,2':6',2''-Terpyridin]-4'-yl)aniline](/img/structure/B62703.png)
